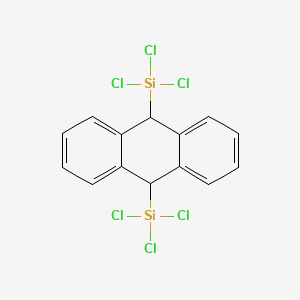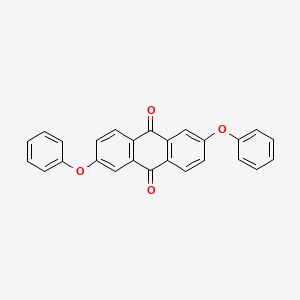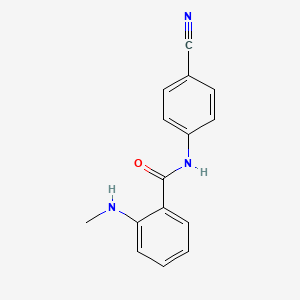
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) typically involves the reaction of 9,10-dihydroanthracene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trichlorosilane groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in an appropriate solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicones and polymers, and in the development of new technologies.
Mecanismo De Acción
The mechanism of action of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (9,10-Dihydroanthracene-9,10-diyl)bis(dichlorosilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(dimethylsilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(diphenylsilane)
Uniqueness
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) is unique due to its specific arrangement of trichlorosilane groups and its ability to undergo a wide range of chemical reactions. This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
675573-17-8 |
|---|---|
Fórmula molecular |
C14H10Cl6Si2 |
Peso molecular |
447.1 g/mol |
Nombre IUPAC |
trichloro-(10-trichlorosilyl-9,10-dihydroanthracen-9-yl)silane |
InChI |
InChI=1S/C14H10Cl6Si2/c15-21(16,17)13-9-5-1-2-6-10(9)14(22(18,19)20)12-8-4-3-7-11(12)13/h1-8,13-14H |
Clave InChI |
QBZNDXOVOAOBOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)

![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)



